

Application Notes and Protocols for Flow Cytometry Analysis of STING Pathway Activation

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Compound of Interest

Compound Name: 2',3'-cGAMP-C2-PPA

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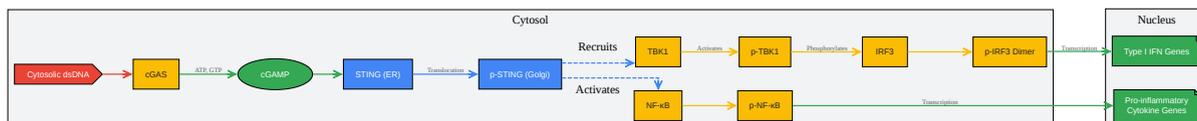
Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, playing a key role in anti-tumor immunity, autoimmune diseases, and response to infections.[1][2] Flow cytometry is a powerful technique to dissect the activation of the STING pathway at the single-cell level, allowing for the simultaneous analysis of multiple parameters, including the phosphorylation of key signaling proteins, cytokine production, and immunophenotyping of heterogeneous cell populations.[3][4] These application notes provide detailed protocols for the analysis of STING pathway activation using flow cytometry.

STING Signaling Pathway

Upon binding of cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[1][5] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates STING itself, as well as the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons.[1][6][7] The STING pathway can also activate the NF-κB signaling cascade, leading to the production of various inflammatory cytokines.[1]

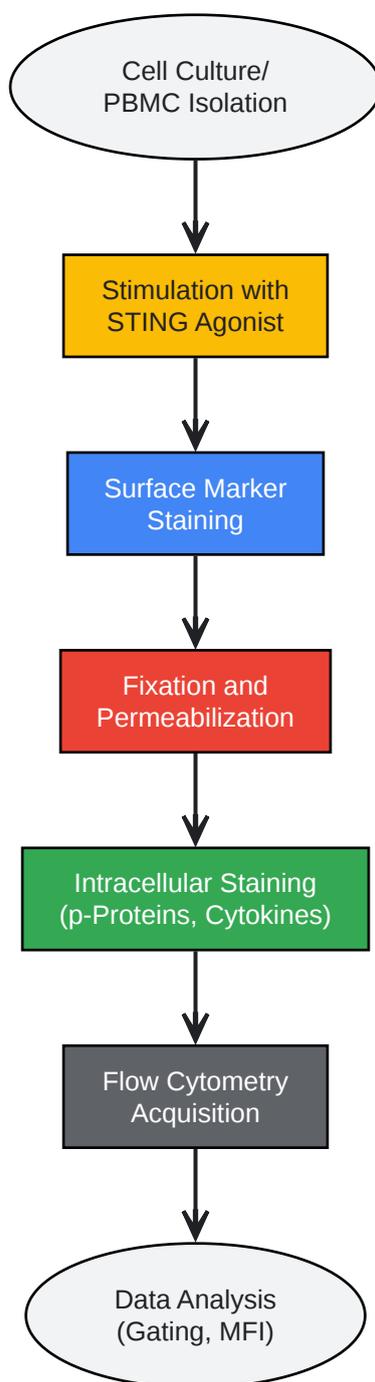


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Caption: STING Signaling Pathway.

Experimental Workflow for Flow Cytometry Analysis

The general workflow for analyzing STING pathway activation by flow cytometry involves cell stimulation, surface and intracellular staining, and data acquisition and analysis.



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Caption: Experimental Workflow.

Data Presentation

Quantitative data from flow cytometry analysis of STING pathway activation can be summarized in tables for easy comparison of different treatment conditions.

Table 1: Phosphorylation of STING Pathway Proteins

Treatment	Cell Type	p-STING (Ser366) MFI	p-IRF3 (Ser396) MFI	p-NF-κB p65 (Ser536) MFI
Untreated	Human Monocytes	Baseline	Baseline	Baseline
2'3'-cGAMP (10 μg/mL, 3h)	Human Monocytes	Increased	Increased	Increased
Poly(dA:dT) (1 μg/mL, 6h)	Mouse Bone Marrow-Derived Dendritic Cells	Increased	Increased	Increased
Vehicle Control	THP-1 cells	Baseline	Baseline	Baseline
STING Agonist X (1 μM, 4h)	THP-1 cells	Increased	Increased	Increased

MFI: Median Fluorescence Intensity

Table 2: Intracellular Cytokine Production

Treatment	Cell Type	% IFN- β + Cells	% TNF- α + Cells	% IL-6+ Cells
Untreated	Human PBMCs	<1%	<1%	<1%
2'3'-cGAMP (10 μ g/mL, 6h) + Brefeldin A (last 4h)	Human PBMCs	Increased	Increased	Increased
Vehicle Control	Mouse Splenocytes	<1%	<1%	<1%
STING Agonist Y (5 μ M, 8h) + Brefeldin A (last 6h)	Mouse Splenocytes	Increased	Increased	Increased

Experimental Protocols

Protocol 1: Intracellular Staining for Phosphorylated STING, IRF3, and NF- κ B

This protocol is designed for the detection of phosphorylated signaling proteins within the STING pathway in human peripheral blood mononuclear cells (PBMCs).

Materials:

- Human PBMCs isolated by density gradient centrifugation.
- RPMI 1640 medium supplemented with 10% FBS.
- STING agonist (e.g., 2'3'-cGAMP).[5]
- Fixable Viability Dye.[5]
- Flow Cytometry Fixation Buffer (e.g., 1-4% paraformaldehyde).
- Flow Cytometry Permeabilization/Wash Buffer (e.g., containing saponin or Triton X-100).

- Fc Receptor Blocking Reagents.
- Fluorochrome-conjugated antibodies (see Table 3).
- FACS tubes.
- Centrifuge.

Table 3: Antibody Panel for Phospho-Flow Cytometry

Target	Fluorochrome	Clone	Isotype
CD45	violetFluor 450	HI30	Mouse IgG1
CD11b	FITC	M1/70	Rat IgG2b
HLA-DR	PerCP	L243	Mouse IgG2a
CD14	redFluor 710	61D3	Mouse IgG1
CD16	PE	3G8	Mouse IgG1
p-STING (Ser366)	Alexa Fluor 647	D8K6H	Rabbit IgG
p-IRF3 (Ser396)	PE	D6O1M	Rabbit IgG
p-NF-κB p65 (Ser536)	Alexa Fluor 488	93H1	Rabbit IgG

Procedure:

- Cell Stimulation:
 - Resuspend PBMCs in pre-warmed RPMI 1640 with 10% FBS at a concentration of 1-2 x 10⁶ cells/mL.
 - Add STING agonist (e.g., 2'3'-cGAMP at a final concentration of 10 µg/mL) or vehicle control.^[5]
 - Incubate for the desired time (e.g., 3 hours) at 37°C, 5% CO₂.
- Surface Staining:

- Wash cells twice with PBS.
- Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.[5]
- Wash cells with staining buffer (PBS with 2% FBS).
- Block Fc receptors for 10 minutes.
- Add the cocktail of surface marker antibodies (CD45, CD11b, HLA-DR, CD14, CD16) and incubate for 30 minutes at 4°C in the dark.
- Wash cells twice with staining buffer.
- Fixation and Permeabilization:
 - Resuspend cells in 100 µL of staining buffer.
 - Add 1 mL of cold Flow Cytometry Fixation Buffer and incubate for 10 minutes at room temperature.[4]
 - Centrifuge and decant the supernatant.
 - Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold methanol and incubating for at least 30 minutes on ice.[8] Alternatively, use a detergent-based permeabilization buffer.
- Intracellular Staining:
 - Wash the cells twice with staining buffer to remove the permeabilization reagent.
 - Add the cocktail of intracellular antibodies (p-STING, p-IRF3, p-NF-κB) and incubate for 1 hour at room temperature in the dark.
 - Wash cells twice with staining buffer.
- Acquisition and Analysis:
 - Resuspend the cell pellet in 300-500 µL of staining buffer for flow cytometric analysis.

- Acquire events on a flow cytometer.
- Analyze the data using appropriate software. A suggested gating strategy is to first gate on viable, single cells, then on CD45+ leukocytes, followed by identification of monocyte subsets based on CD14 and CD16 expression.[5] Finally, analyze the median fluorescence intensity (MFI) of the phospho-proteins in the populations of interest.

Protocol 2: Intracellular Cytokine Staining

This protocol is for the detection of intracellular cytokines produced following STING pathway activation.

Materials:

- Same as Protocol 1, with the addition of:
- Brefeldin A or Monensin (protein transport inhibitors).
- Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN- β , TNF- α , IL-6).

Procedure:

- Cell Stimulation:
 - Follow step 1 of Protocol 1, but add a protein transport inhibitor (e.g., Brefeldin A at 5 $\mu\text{g}/\text{mL}$) for the last 4-6 hours of the stimulation period.
- Surface Staining:
 - Follow step 2 of Protocol 1.
- Fixation and Permeabilization:
 - Follow step 3 of Protocol 1, but use a saponin-based permeabilization buffer, as methanol can be harsh on some cytokine epitopes.
- Intracellular Staining:
 - Follow step 4 of Protocol 1, using antibodies against the cytokines of interest.

- Acquisition and Analysis:
 - Follow step 5 of Protocol 1. Analyze the percentage of cytokine-positive cells within the gated populations.

Conclusion

Flow cytometry provides a robust and high-throughput method for the detailed analysis of STING pathway activation at the single-cell level. The protocols outlined here, in conjunction with the provided data presentation formats and pathway diagrams, offer a comprehensive guide for researchers investigating the role of the STING pathway in health and disease. Optimization of antibody concentrations, stimulation times, and instrument settings is recommended for each specific experimental system.

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